

1-Formyl-L-proline binding mode crystallographic evidence

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Compound Focus: 1-Formyl-L-proline

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Crystallographic Evidence and Binding Mode

The following table summarizes the key structural data that elucidates how NFLP binds to PYCR1.

PDB ID	Resolution	Co-crystallized Ligands	Key Structural Findings on NFLP Binding
6XP0 [1]	1.95 Å	NFLP	Binding induces a unique 1 Å shift of an active site α -helix and side chain rotations, enabling additional hydrogen bonds not seen with other proline analogs [2].
8VRE [3]	1.83 Å	NFLP, NADH	Structure confirms binding in the P5C/proline substrate pocket while the coenzyme NADH is bound, illustrating the complex in a near-physiological state [3].

NFLP functions by **competitively inhibiting** the binding of the native substrate, Δ 1-pyrroline-5-carboxylate (P5C) [2]. It occupies the **P5C/proline substrate pocket**, which is located at a dimer interface of the enzyme [2]. The binding is characterized by conformational changes in the PYCR1 active site that are unique to NFLP, primarily to accommodate the formyl group. This allows the inhibitor to form specific hydrogen bonds that contribute to its potency [2].

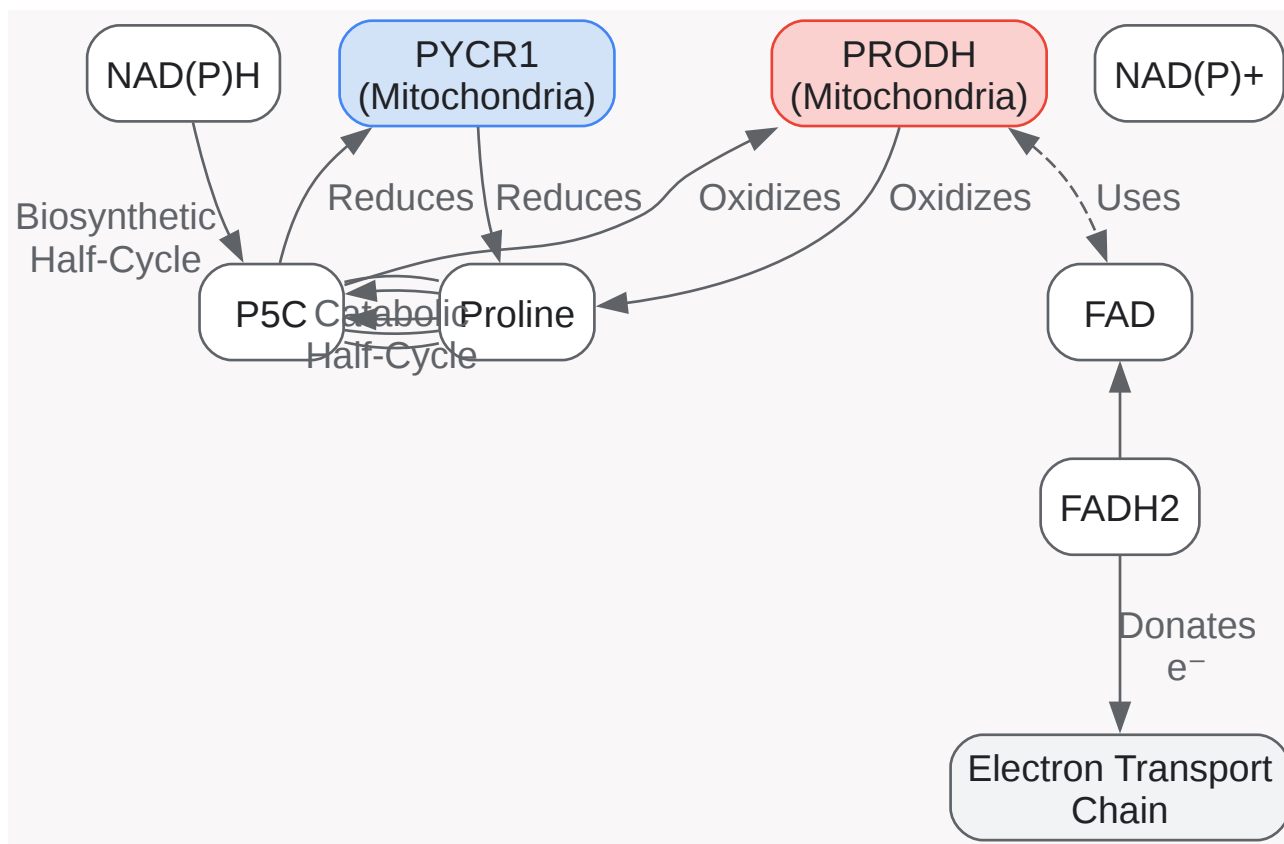
Experimental Protocols for Key Studies

The crystallographic data was generated through standard structural biology techniques. Below is a summary of the core methodologies used in the studies cited.

Study Objective	Protein Production	Crystallization & Data Collection	Ligand Validation
Initial discovery of NFLP as a PYCR1 inhibitor [2]	Human PYCR1 was expressed in <i>E. coli</i> and purified.	Protein was co-crystallized with NFLP. X-ray diffraction data were collected at synchrotron beamlines (e.g., APS 24-ID-E) [1] [2].	Electron density for NFLP was unambiguous, allowing modeling at full occupancy in all enzyme chains. Inhibition constant (K_i) was determined via enzyme kinetics [2].
Fragment-based screening and validation [4]	Not the primary focus for NFLP structures.	Co-crystallization was used to form protein-ligand complexes. Data were collected at synchrotron beamlines (Advanced Photon Source) [4].	Binding was assessed by the presence of clear electron density for the fragment. Hits were validated with kinetic assays to determine affinity parameters (IC50) [4].

Biological Context of PYCR1 Inhibition

To understand the significance of NFLP, it's helpful to see where its target, PYCR1, functions in human metabolism. The following diagram illustrates the proline cycle, a key pathway in cancer biology that involves PYCR1.



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PYCR1 is consistently upregulated in many cancers and is a potential therapeutic target. Inhibitors like NFLP provide valuable chemical tools to study this pathway [2] [5].

Quantitative Comparison of PYCR1 Inhibitors

NFLP was among the first and most potent inhibitors identified from a screen of proline analogs. The table below compares its inhibitory strength with other early compounds.

Inhibitor	Inhibition Constant (K_i , μM)	Binding Site	Notes
N-Formyl-L-proline (NFLP)	100 μM [2]	P5C/Substrate Pocket	Most potent proline analog from initial screen; competitive with P5C [2].

Inhibitor	Inhibition Constant (K_i , μM)	Binding Site	Notes
L-Thiazolidine-2-carboxylate (L-T2C)	438 μM [2]	P5C/Substrate Pocket	Competitive with P5C [2].
L-Thiazolidine-4-carboxylate (L-T4C)	598 μM [2]	P5C/Substrate Pocket	Competitive with P5C [2].
Cyclopentanecarboxylate (CPC)	1193 μM [2]	P5C/Substrate Pocket	Competitive with P5C [2].
L-Tetrahydro-2-furoic acid (THFA)	2249 μM [2]	P5C/Substrate Pocket	Competitive with P5C [2].
(S)-Tetrahydro-2H-pyran-2-carboxylic acid	70 μM [3]	P5C/Substrate Pocket	A more recent fragment inhibitor with higher affinity and specificity than NFLP [3].

Subsequent research has identified even more potent inhibitors, such as **(S)-tetrahydro-2H-pyran-2-carboxylic acid**, demonstrating the ongoing development of PYCR1-targeted compounds [3]. Newer strategies are also exploring fragments that block both the substrate and coenzyme sites for higher affinity and specificity [4].

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